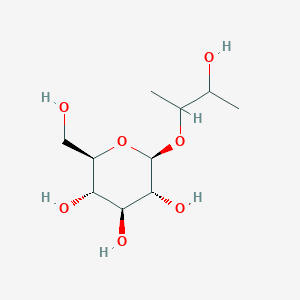

3-beta-D-Glucopyranosyloxy-2-butanol

Description

Properties

CAS No. |

146763-54-4 |

|---|---|

Molecular Formula |

C10H20O7 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(3-hydroxybutan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C10H20O7/c1-4(12)5(2)16-10-9(15)8(14)7(13)6(3-11)17-10/h4-15H,3H2,1-2H3/t4?,5?,6-,7-,8+,9-,10-/m1/s1 |

InChI Key |

ZLXYJEYKAQYNPV-OEUNVOOHSA-N |

SMILES |

CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |

Isomeric SMILES |

CC(C(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |

Synonyms |

3-beta-D-glucopyranosyloxy-2-butanol 3-glucopyranosyloxy-butanol-2 3-GPXBT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 3-beta-D-Glucopyranosyloxy-2-butanol and analogous glucopyranosides:

Key Observations:

- Aglycone Diversity: The aglycone significantly influences physicochemical properties.

- Complexity: Kaempferol-3-O-Robinoside-7-O-Glucoside demonstrates higher structural complexity with multiple glycosidic bonds, likely affecting solubility and metabolic stability compared to simpler mono-glycosides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-beta-D-Glucopyranosyloxy-2-butanol, and how can reaction conditions be optimized?

- Methodological Answer :

- Glycosylation Strategies : Use Koenigs-Knorr or trichloroacetimidate methods for β-selective glycosylation. For example, methyl 3-O-beta-D-glucopyranosyl derivatives are synthesized via regioselective protection of hydroxyl groups followed by coupling with 2-butanol under Lewis acid catalysis (e.g., BF₃·Et₂O) .

- Protecting Groups : Temporarily protect reactive hydroxyls with acetyl or benzyl groups to avoid side reactions. For instance, benzyl groups are stable under acidic conditions and can be removed via hydrogenolysis .

- Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/methanol solvent system) and adjust temperature (0–25°C) to balance yield and stereoselectivity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm glycosidic linkage (β-configuration via anomeric proton coupling constants: J = 7–8 Hz) and hydroxyl substitution patterns .

- HPLC Analysis : Employ reverse-phase C18 columns with UV detection (210 nm) to assess purity. Compare retention times to commercial β-glucopyranosyl standards (e.g., 4-nitrophenyl-β-D-glucopyranoside) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., calculated for C₁₀H₁₈O₇: 274.28 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at –20°C in airtight containers to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

- Exposure Control : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroform in glycosylation). Wear nitrile gloves and safety goggles during handling .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition or carbohydrate-processing assays?

- Methodological Answer :

- Substrate Design : Analogues like 4-nitrophenyl-β-D-thioglucopyranoside () are hydrolyzed by β-glucosidases, releasing chromogenic 4-nitrophenol. Adapt this assay by substituting the thioglucoside with this compound to study enzyme specificity .

- Kinetic Analysis : Measure initial reaction rates (UV-Vis at 405 nm) under varying substrate concentrations. Use Lineweaver-Burk plots to derive Km and Vmax values.

Q. What experimental approaches resolve contradictions in spectroscopic or chromatographic data for glycosidic compounds?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT for optimizing 3D structures). For example, PubChem’s deposited data for methyl 3-O-beta-D-glucopyranosyl derivatives includes InChI keys and SMILES notations to validate stereochemistry .

- Controlled Degradation Studies : Hydrolyze the compound under mild acidic conditions (0.1 M HCl, 25°C) and analyze fragments via LC-MS to confirm glycosidic bond position .

Q. How can computational tools aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with β-glucosidase active sites. Compare binding energies of derivatives with known inhibitors (e.g., castanospermine) .

- QSAR Modeling : Train models on datasets of glycosidase inhibitors (e.g., IC₅₀ values) to predict activity based on substituent electronic/hydrophobic properties.

Key Considerations for Researchers

- Contradiction Management : Discrepancies in melting points or spectral data may arise from impurities or polymorphic forms. Recrystallize from ethanol/water mixtures and re-analyze .

- Interdisciplinary Collaboration : Partner with glycobiologists to explore applications in carbohydrate-active enzyme (CAZyme) research or drug discovery against glycosylation-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.